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Compound of Interest

Compound Name: 3,4-difluoro-N-methylaniline

Cat. No.: B3025449

3,4-difluoro-N-methylaniline is a substituted aromatic amine that has garnered significant
interest within the fields of medicinal chemistry and materials science. Its structure is
deceptively simple, yet it combines three key features that make it a valuable synthetic
intermediate: a nucleophilic secondary amine, an electron-rich aromatic ring, and the strategic
placement of two fluorine atoms. The incorporation of fluorine into drug candidates is a
cornerstone of modern pharmaceutical design, often leading to profound improvements in
metabolic stability, binding affinity, and lipophilicity.[1]

This guide, intended for researchers and drug development professionals, provides a
comprehensive overview of the chemical properties, synthesis, reactivity, and safe handling of
3,4-difluoro-N-methylaniline. Moving beyond a simple data sheet, we will delve into the
causality behind its characteristics and the strategic considerations for its use in complex
synthetic campaigns.

Core Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of a molecule are foundational to its application in
research. They dictate purification strategies, analytical methods, and provide the first clues to
its electronic nature.

Chemical Identifiers

A consistent and accurate identification is critical for regulatory compliance and scientific
communication. The core identifiers for 3,4-difluoro-N-methylaniline are summarized below.
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Identifier Value Source
IUPAC Name 3,4-difluoro-N-methylaniline [2]

CAS Number 138563-54-9 [2]
Molecular Formula C7H7F2N [3]
Molecular Weight 143.13 g/mol [2]
Canonical SMILES CNC1=CC(=C(C=C1)F)F [2][3]
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Physical Properties

The physical state, solubility, and partitioning behavior of 3,4-difluoro-N-methylaniline are

essential for planning reactions and purification schemes.
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Property Value Comments and Insights

Data not widely reported; ) ) .
o Analogs like 3,4-difluoroaniline
Appearance expected to be a liquid or low- o
_ _ are liquids.[4]
melting solid.

The parent, 3,4-difluoroaniline,
has a boiling point of 77 °C at

Boiling Point Data not widely reported. 7 mmHg. N-methylation would
be expected to slightly alter
this.

This predicted value suggests
moderate lipophilicity,
indicating good solubility in
XlogP 2.3 common organic solvents like
dichloromethane, ethyl
acetate, and THF, with limited

solubility in water.[2]

Recommended for maintaining
2-8°C, Inert atmosphere, Keep o )
Storage ) chemical integrity and
in dark place _ ,
preventing degradation.[5]

Spectroscopic Analysis: A Structural Fingerprint

Spectroscopic data provides unambiguous confirmation of a molecule's structure. While a
dedicated public spectrum for 3,4-difluoro-N-methylaniline is not readily available, its
expected profile can be accurately predicted based on its functional groups and data from
close analogs.

e 1H NMR: The proton NMR spectrum would be characterized by distinct regions. The N-
methyl group would appear as a singlet around 2.8-2.9 ppm. The N-H proton would be a
broad singlet, typically around 3.5-4.0 ppm. The aromatic region (approx. 6.5-7.0 ppm) would
show complex splitting patterns due to *H-'H and *H-1°F couplings.

e 13C NMR: The spectrum would show 7 distinct carbon signals. The N-methyl carbon would
be found upfield, around 30-31 ppm.[6] The four aromatic carbons attached to fluorine (C3,
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C4) and the amine (C1) would show characteristic C-F coupling constants, which are
invaluable for assigning the substitution pattern.

e 19F NMR: This is a critical technique for any fluorinated compound. The spectrum would
show two distinct signals for the C3 and C4 fluorine atoms, with coupling between them
(ortho F-F coupling) and coupling to adjacent protons.

e Mass Spectrometry (MS): The electron impact (El) or electrospray ionization (ESI) mass
spectrum would show a prominent molecular ion peak (M*) at m/z = 143.05.[2] High-
resolution mass spectrometry (HRMS) would confirm the elemental composition.

« Infrared (IR) Spectroscopy: The IR spectrum would display a characteristic N-H stretching
band around 3400 cm~1. Strong C-F stretching bands would be visible in the 1100-1300
cm~1region, and C-N stretching would appear around 1300 cm~1.

Synthesis and Purification

The most direct and logical approach to synthesizing 3,4-difluoro-N-methylaniline is through
the N-methylation of its readily available precursor, 3,4-difluoroaniline.

Retrosynthetic Analysis

The retrosynthesis highlights the key bond disconnection to reveal the starting materials.

] AoF N-C Disconnection
[3,4-D|ﬂuoroanlllne (Methylation)
Methylating Agent
(e.g., Mel, (Me0)2S0z2)

Click to download full resolution via product page

3,4-Difluoro-N-methylaniline

Caption: Retrosynthesis of 3,4-difluoro-N-methylaniline.

Recommended Synthetic Protocol: Reductive Amination
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While various methods exist for N-methylation, reductive amination offers a high-yielding and
clean approach, avoiding the over-alkylation often associated with alkyl halides. This protocol is
adapted from standard procedures for aniline methylation.

Reaction Scheme: 3,4-difluoroaniline + Formaldehyde — Imine intermediate — 3,4-difluoro-N-
methylaniline

Step-by-Step Methodology:

e Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add
3,4-difluoroaniline (1.0 eq).

» Solvent Addition: Dissolve the aniline in methanol (approx. 0.2 M concentration).

» Reagent Addition: Add aqueous formaldehyde (37 wt. %, 1.1 eq) to the solution and stir at
room temperature for 1 hour. The formation of the intermediate imine or aminal occurs during
this step.

e Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium
borohydride (NaBHa4, 1.5 eq) portion-wise over 30 minutes. Causality Note: Portion-wise
addition is crucial to control the exothermic reaction and hydrogen gas evolution.

o Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline
is fully consumed.

o Work-up: Quench the reaction by the slow addition of water. Reduce the methanol volume
under reduced pressure. Add ethyl acetate to the aqueous residue and transfer to a
separatory funnel.

o Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

e Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium
sulfate (Naz2SOa).

« Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The
crude product can be purified by flash column chromatography on silica gel using a
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hexane/ethyl acetate gradient to yield pure 3,4-difluoro-N-methylaniline.

Chemical Reactivity and Strategic Derivatization

The reactivity of 3,4-difluoro-N-methylaniline is governed by the interplay between the
activating, ortho-, para-directing N-methylamino group and the deactivating, meta-directing
fluorine atoms.

Influence of Substituents

e -NHMe Group: This is a strong activating group that increases the electron density of the
aromatic ring, making it more susceptible to electrophilic aromatic substitution (EAS). It
directs incoming electrophiles to the ortho (C2) and para (C6) positions.

» Fluorine Atoms: As halogens, fluorine atoms are deactivating via the inductive effect but are
ortho-, para-directing due to resonance. However, in this specific molecule, their primary
electronic influence is strong electron withdrawal, which tempers the high reactivity imparted
by the amine. This moderation can be advantageous, often leading to more selective
reactions and preventing polysubstitution.

Workflow for Acylation: A Gateway to Diverse Scaffolds

Acylation of the secondary amine is a common and robust reaction to generate amides, which
are prevalent in pharmaceuticals. This workflow is a foundational step for further chemical
elaboration.
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Tertiary Amine Base
(e.g., EtsN, DIPEA)
in Aprotic Solvent (DCM)

Conditions

3,4-Difluoro-N-methylaniline
+ Acyl Chloride (R-COCI)

Acylation Reaction
(0°C to RT)

N-Acyl-3,4-difluoro-N-methylaniline

Aqueous Workup
(e.g., 1M HCI, NaHCOs, Brine)

Purification
(Crystallization or Chromatography)

Pure Amide Product

Click to download full resolution via product page
Caption: Standard workflow for the acylation of 3,4-difluoro-N-methylaniline.

Applications in Research and Drug Development

The true value of 3,4-difluoro-N-methylaniline lies in its role as a molecular scaffold. The 3,4-
difluorophenyl motif is a well-established component in numerous bioactive compounds.
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e Pharmaceutical Intermediates: The parent compound, 3,4-difluoroaniline, is a crucial starting
material for the synthesis of quinolone antibiotics, such as Danofloxacin.[7] The fluorine
atoms in these drugs are critical for their antibacterial activity and pharmacokinetic profile. By
providing a methylated version, 3,4-difluoro-N-methylaniline allows for the direct
introduction of this N-methylated scaffold, potentially streamlining synthetic routes and
enabling access to new analogs with altered properties.

o Structure-Activity Relationship (SAR) Studies: In drug discovery, systematic modification of a
lead compound is performed to optimize its properties. Replacing an aniline (-NHz) with an
N-methylaniline (-NHMe) can have significant effects:

o It removes a hydrogen bond donor, which can alter binding interactions with a target
protein.

o It increases lipophilicity, which can affect cell permeability and absorption.

o It can block metabolic N-dealkylation pathways, potentially increasing the compound's
half-life.

Safety and Handling

Proper handling of 3,4-difluoro-N-methylaniline is essential due to its potential hazards. The
GHS classification provides a clear guide to the necessary precautions.[2]

GHS Hazard Classification
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Hazard Class Code Description
Flammable Liquids H227 Combustible liquid
Acute Toxicity, Oral H301 Toxic if swallowed
Skin Corrosion/Irritation H315 Causes skin irritation

May cause an allergic skin

Sensitization, Skin H317 _

reaction
Serious Eye Damage/Irritation H318 Causes serious eye damage
Specific Target Organ Toxicity H335 May cause respiratory irritation
Hazardous to Aquatic AL Harmful to aquatic life with
Environment long lasting effects

Safe Handling Protocols

» Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a
lab coat, and nitrile gloves.[8] All manipulations should be performed within a certified
chemical fume hood to avoid inhalation of vapors.

e Handling: Avoid all personal contact. Do not breathe vapors or mist. Use only in a well-
ventilated area. Keep away from heat, sparks, and open flames.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Keep
locked up or in an area accessible only to qualified personnel.

¢ Spills: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.qg.,
vermiculite, sand) and place it in a sealed container for chemical waste disposal. Do not
allow the chemical to enter drains.

» Disposal: Dispose of contents and container in accordance with local, regional, and national
regulations. Waste must be handled as hazardous.

Conclusion
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3,4-difluoro-N-methylaniline is more than just a catalog chemical, it is a strategic tool for
chemical innovation. Its unique combination of a nucleophilic center, a tunable aromatic ring,
and bioisosteric fluorine atoms makes it a valuable building block for developing next-
generation pharmaceuticals and advanced materials. A thorough understanding of its
properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to
leverage its full potential while ensuring safe and effective handling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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